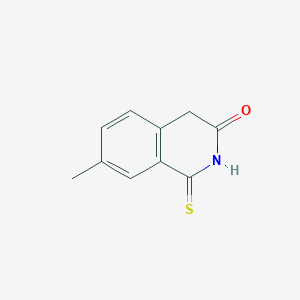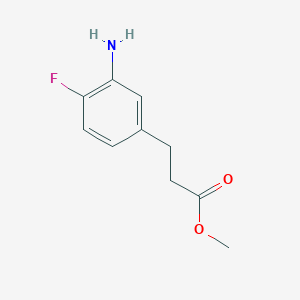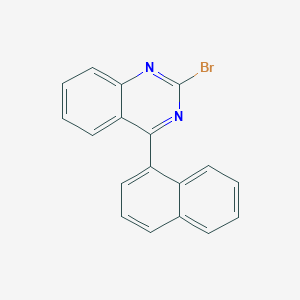![molecular formula C12H16N2O4 B13986285 3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)
3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino groups. The Boc group is known for its stability and ease of removal under acidic conditions, making it a valuable tool in multistep synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves the reaction of 3-cyclopropyl-1H-pyrazole-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under ambient temperature conditions, and the Boc group is introduced to protect the amino group.
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often utilizes flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into various organic compounds, streamlining the production process.
Chemical Reactions Analysis
Types of Reactions
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the removal of the Boc group, yielding the free amine.
Scientific Research Applications
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves the protection of amino groups through the formation of a carbamate. The Boc group is introduced via nucleophilic addition-elimination reactions, forming a stable intermediate that can be easily removed under acidic conditions . The stability of the Boc group is attributed to the resonance stabilization of the resulting carbocation, which facilitates its cleavage.
Comparison with Similar Compounds
Similar Compounds
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Uniqueness
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and ease of removal. This makes it particularly valuable in multistep synthesis processes where the protection and deprotection of amino groups are required .
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-8(10(15)16)9(13-14)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
GVUAUSRQIYSYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C(=N1)C2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)
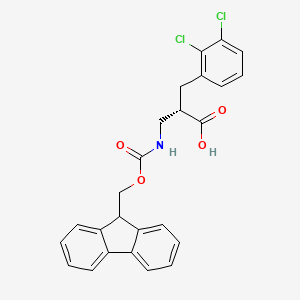
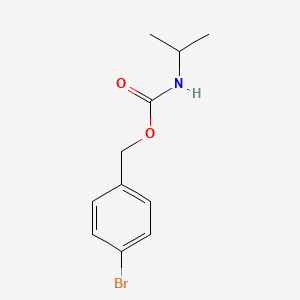
![3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine](/img/structure/B13986220.png)

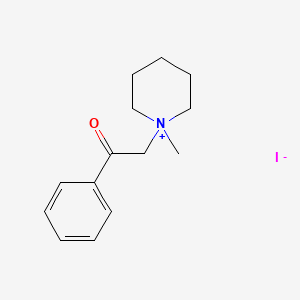
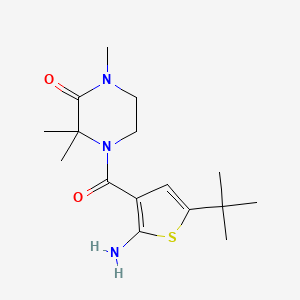
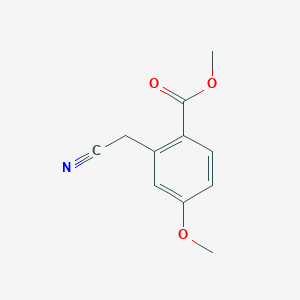
![2-Oxaspiro[5.5]undecan-9-one](/img/structure/B13986244.png)
